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Compound of Interest

Compound Name: Nvs mllt-1

Cat. No.: B10821026 Get Quote

Technical Support Center: Nvs-Mllt-1
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the MLLT1/3 inhibitor, Nvs-Mllt-1. The following

sections address common questions, provide experimental data and protocols, and illustrate

relevant biological pathways.

Frequently Asked Questions (FAQs)
Q1: Why is there no in vivo data available for Nvs-Mllt-1?

A1: As of the latest available information, Nvs-Mllt-1 has not been profiled in in vivo models.[1]

The lack of in vivo data is common for chemical probes in the early stages of preclinical

development. Several factors may contribute to this:

Focus on in vitro Characterization: Initial research on novel chemical probes like Nvs-Mllt-1

prioritizes thorough in vitro characterization to establish potency, selectivity, and mechanism

of action before committing to resource-intensive animal studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: The development of a

compound for in vivo use requires extensive studies on its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its safety and toxicity. These studies

are complex and may not have been undertaken for Nvs-Mllt-1 yet.

Stage of Development: Nvs-Mllt-1 is classified as a chemical probe, a tool compound for

studying the biological roles of its targets (MLLT1 and MLLT3). While it possesses high
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potency and selectivity in vitro, it may not have been optimized for the properties required for

effective and safe administration in animal models.

Availability of Alternative Compounds: The field of MLLT1/3 inhibition is active, and other

inhibitors or degraders may have been prioritized for in vivo studies based on differing

chemical scaffolds or improved properties.

Q2: What are the primary cellular targets of Nvs-Mllt-1?

A2: Nvs-Mllt-1 is a selective inhibitor of the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain of

MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 1; also known as

ENL) and MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To, 3; also

known as AF9).[2]

Q3: What is the mechanism of action of Nvs-Mllt-1?

A3: Nvs-Mllt-1 functions by binding to the YEATS domain of MLLT1 and MLLT3, preventing

their interaction with acetylated histone tails. This disruption of "reader" activity interferes with

the recruitment of the super elongation complex (SEC) to chromatin, thereby inhibiting

transcriptional elongation of target genes.

Q4: Are there any known off-targets for Nvs-Mllt-1?

A4: Nvs-Mllt-1 demonstrates high selectivity for MLLT1 and MLLT3 over other YEATS domain-

containing proteins like YEATS2 and YEATS4.[3] It also shows selectivity against a broad panel

of bromodomains.[1] However, some minor activity on ACES (Acetylcholinesterase) and H3

(Histamine H3 receptor) has been reported at higher concentrations.[1]

Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of Nvs-Mllt-1 for its

primary targets.
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Target Assay Type Value Reference

MLLT1 IC50 150 nM [2]

MLLT3 IC50 254 nM [2]

MLLT1 Kd 109 nM [1]

MLLT1 (T1 mutant) Kd 0.24 µM [3]

MLLT1 (T2 mutant) Kd 0.22 µM [3]

YEATS2 IC50 >20 µM [3]

YEATS4 IC50 >20 µM [3]

CECR2

(bromodomain)
IC50 >40 µM [2]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols
Below are generalized methodologies for key experiments used to characterize Nvs-Mllt-1.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to measure the inhibition of the MLLT1/3-histone interaction.

Principle: A terbium- or europium-labeled anti-tag antibody (donor) binds to a tagged MLLT1/3

protein. A fluorescently labeled histone peptide (acceptor) binds to the MLLT1/3. When in close

proximity, excitation of the donor causes energy transfer to the acceptor, which then emits light

at a specific wavelength. An inhibitor disrupts the protein-peptide interaction, reducing the

FRET signal.

General Protocol:

Reagent Preparation:
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Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1%

BSA, 0.05% Tween-20).

Prepare serial dilutions of Nvs-Mllt-1.

Prepare solutions of His-tagged MLLT1/3 protein, biotinylated acetylated histone H3

peptide, terbium-labeled anti-His antibody, and streptavidin-d2.

Assay Procedure (384-well plate):

Add 2 µL of Nvs-Mllt-1 dilution or DMSO control to each well.

Add 4 µL of His-tagged MLLT1/3 protein.

Add 4 µL of biotinylated acetylated histone H3 peptide.

Incubate for 15 minutes at room temperature.

Add 10 µL of a pre-mixed solution of terbium-labeled anti-His antibody and streptavidin-d2.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition:

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and

emission at ~620 nm (donor) and ~665 nm (acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 620 nm).

Plot the emission ratio against the inhibitor concentration and fit to a four-parameter

logistic equation to determine the IC50 value.

AlphaScreen Assay
This assay also measures the disruption of the MLLT1/3-histone interaction.
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Principle: Donor beads are coated with a molecule that binds one partner (e.g., streptavidin-

coated beads for a biotinylated peptide), and acceptor beads are coated with a molecule that

binds the other (e.g., nickel-chelate beads for a His-tagged protein). When the protein and

peptide interact, the beads are brought into proximity. Excitation of the donor bead at 680 nm

generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent

signal. An inhibitor will prevent this interaction and reduce the signal.

General Protocol:

Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1%

BSA).

Prepare serial dilutions of Nvs-Mllt-1.

Prepare solutions of His-tagged MLLT1/3 protein and biotinylated acetylated histone H3

peptide.

Assay Procedure (384-well plate):

Add 5 µL of Nvs-Mllt-1 dilution or DMSO control to each well.

Add 5 µL of a pre-mixed solution of His-tagged MLLT1/3 and biotinylated acetylated

histone H3 peptide.

Incubate for 30 minutes at room temperature.

Add 10 µL of a pre-mixed slurry of streptavidin-donor beads and nickel chelate-acceptor

beads.

Incubate for 60 minutes at room temperature in the dark.

Data Acquisition:

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:
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Plot the signal against the inhibitor concentration and fit the data to determine the IC50

value.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the inhibitor is titrated into a solution of the target protein in a highly

sensitive calorimeter. The heat released or absorbed upon binding is measured for each

injection.

General Protocol:

Sample Preparation:

Dialyze both the MLLT1/3 protein and Nvs-Mllt-1 extensively against the same buffer (e.g.,

25 mM Tris, pH 7.5, 300 mM NaCl, 0.2 mM TCEP) to minimize buffer mismatch effects.

Concentrate the protein to a suitable concentration (e.g., 20-50 µM) and the inhibitor to a

10-20 fold higher concentration (e.g., 200-500 µM).

Degas both solutions.

ITC Experiment:

Load the protein solution into the sample cell and the inhibitor solution into the injection

syringe.

Set the experimental temperature (e.g., 25°C).

Perform an initial small injection, followed by a series of larger, spaced injections.

Data Analysis:

Integrate the heat change for each injection.

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
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Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Signaling Pathways and Experimental Workflows
MLLT1/3 in Transcriptional Elongation
MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC). The

YEATS domain of MLLT1/3 recognizes and binds to acetylated lysine residues on histone tails,

which serves to recruit the SEC to chromatin. The SEC then facilitates the transition of paused

RNA Polymerase II to productive elongation, leading to the transcription of target genes,

including oncogenes like MYC. Nvs-Mllt-1 inhibits the initial recognition step.
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Caption: MLLT1/3-mediated transcriptional elongation and its inhibition by Nvs-Mllt-1.

Experimental Workflow for IC50 Determination
The general workflow for determining the half-maximal inhibitory concentration (IC50) of Nvs-

Mllt-1 using either TR-FRET or AlphaScreen is outlined below.
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Caption: General experimental workflow for determining the IC50 of Nvs-Mllt-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Probe NVS-MLLT-1 | Chemical Probes Portal [chemicalprobes.org]

2. NVS MLLT-1 | Bromodomains | Tocris Bioscience [tocris.com]

3. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [why is there no in vivo data for Nvs mllt-1].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821026#why-is-there-no-in-vivo-data-for-nvs-mllt-
1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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